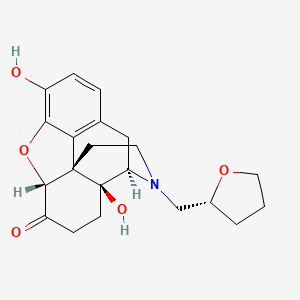
二十碳烯醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
11-Eicosenol has several scientific research applications:
Immunotherapy: It has been studied for its immune stimulatory effects and potential use as a vaccine adjuvant.
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its role in the chemical communication of honeybees and other insects.
作用机制
Target of Action
Eicosenoyl alcohol, also known as (11Z)-icos-11-en-1-ol or 11Z-eicosen-1-ol, is a long-chain fatty alcoholIt’s known that long-chain fatty alcohols can be involved in various biological processes, including lipid metabolism and signal transduction .
Mode of Action
It’s plausible that it may interact with enzymes involved in fatty acid metabolism, such as desaturases and elongases . These enzymes are responsible for the biosynthesis of polyunsaturated fatty acids (PUFAs), which are crucial for various physiological functions.
Biochemical Pathways
Eicosenoyl alcohol may be involved in the beta-oxidation pathway, a metabolic process that breaks down fatty acids to produce energy . During beta-oxidation, the fatty acid molecule is progressively shortened by the removal of two-carbon units, resulting in the formation of acetyl-CoA, which can be further metabolized in the citric acid cycle to generate ATP .
Pharmacokinetics
It’s known that the pharmacokinetics of alcohols can be influenced by various factors, such as the rate and extent of absorption, and the metabolic capacity of the liver .
Result of Action
It’s plausible that it may influence lipid metabolism and cellular signaling, given its potential involvement in fatty acid metabolism .
Action Environment
The action, efficacy, and stability of Eicosenoyl alcohol can be influenced by various environmental factors. For instance, the presence of other substances, such as enzymes and cofactors, can affect its metabolic transformation. Moreover, factors such as pH and temperature can influence its stability and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
11-Eicosenol can be synthesized through several methods. One common synthetic route involves the selective reduction of methyl cis-11-eicosenoate using lithium aluminium hydride . Another method involves the multi-step reaction starting from 11-dodecyn-1-ol, which includes the use of reagents such as n-butyllithium and tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods
Industrial production of 11-eicosenol often involves the extraction from natural sources, such as jojoba oil, where it is present in significant quantities. The extraction process typically includes solvent extraction followed by purification steps such as distillation and chromatography to isolate the compound in its pure form .
化学反应分析
Types of Reactions
11-Eicosenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 11-eicosenoic acid.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: 11-Eicosenoic acid.
Reduction: Saturated alcohols.
Substitution: Various substituted eicosenes depending on the reagent used.
相似化合物的比较
Similar Compounds
11-Eicosenoic acid: A monounsaturated omega-9 fatty acid found in plant oils and nuts.
Methyl cis-11-eicosenoate: An ester derivative of 11-eicosenoic acid.
cis-11-Eicosenoic acid: Another derivative with similar chemical properties.
Uniqueness
11-Eicosenol is unique due to its presence in honeybee venom and its significant role in chemical communication among insects. Its ability to modulate immune responses also sets it apart from other similar compounds, making it a valuable compound for research in immunotherapy and other scientific fields .
属性
CAS 编号 |
62442-62-0 |
|---|---|
分子式 |
C20H40O |
分子量 |
296.5 g/mol |
IUPAC 名称 |
icos-11-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h9-10,21H,2-8,11-20H2,1H3 |
InChI 键 |
QYOZAXQSDUAPDS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCO |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCCCCO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCO |
熔点 |
25 - 26 °C |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of eicosenoyl alcohol in the synthesis of (2,3-¹³C₂) erucic acid?
A1: Eicosenoyl alcohol serves as a crucial intermediate in the synthesis of (2,3-¹³C₂) erucic acid. The process involves a repeated three-step reaction sequence that extends the carbon chain of the starting molecule, oleyl alcohol (C18:1). In this sequence, eicosenoyl alcohol is produced by the reduction of ethyl eicosenoate with lithium aluminum hydride (LAH). The eicosenoyl alcohol is then subjected to the same three-step sequence using ¹³C-labeled triethylphosphonoacetate, ultimately yielding (2,3-¹³C₂) erucic acid. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,3'aR,8'aS,8'bS)-5-ethyl-2'-(phenylmethyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B1232496.png)
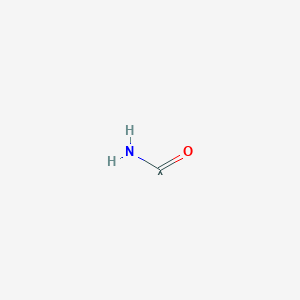
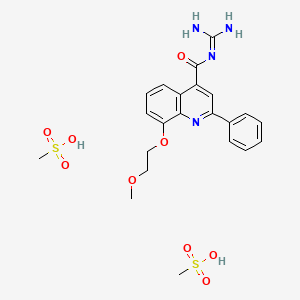


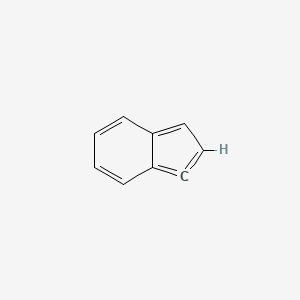


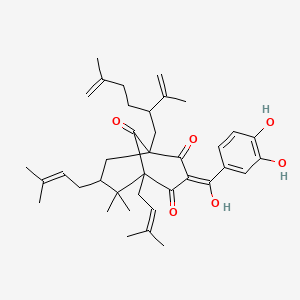
![2,6-dichloro-N-[(Z)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline;hydrochloride](/img/structure/B1232509.png)

![ZINC;4-[10,15-bis(4-carboxylatophenyl)-20-[4-(dioxidomethylidene)cyclohexa-2,5-dien-1-ylidene]porphyrin-24-id-5-yl]benzoate;hydron](/img/structure/B1232511.png)

